5-邻甲苯基异恶唑-3-羧酸甲酯

描述

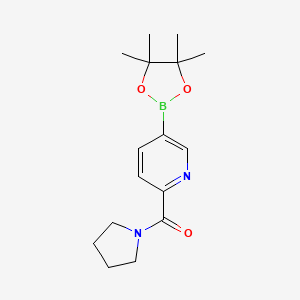

“5-o-Tolyl-isoxazole-3-carboxylic acid methyl ester” is a chemical compound that has been used as a reactant for Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions . It has also been used in the preparation of aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells .

Synthesis Analysis

The synthesis of isoxazoles often involves metal-free synthetic routes . A method to synthesize 3,4,5-trisubstituted isoxazole derivatives from aromatic aldehyde and nitroacetic esters via the intermediate alkyl-5-hydroxy-6-oxo-4-aryl-6 H-1,2-oxazine-3-carboxylate derivatives has been reported . Another synthesis method involves the reaction of diethyl oxalate or dimethyl oxalate with t-BuONa in THF .Molecular Structure Analysis

The molecular structure of “5-o-Tolyl-isoxazole-3-carboxylic acid methyl ester” is represented by the formula C6H7NO3 . The presence of two distinct 1 H–N broad singlets at 5.77 and 8.97 ppm in the 1 H NMR spectrum indicates the formation of a Z isomer with complete diastereoselectivity .Chemical Reactions Analysis

The chemical reactions involving “5-o-Tolyl-isoxazole-3-carboxylic acid methyl ester” include Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions . It has also been used in the preparation of aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells .Physical and Chemical Properties Analysis

The molecular weight of “5-o-Tolyl-isoxazole-3-carboxylic acid methyl ester” is 141.1247 .科学研究应用

抗结核药物

5-(邻甲苯基)异恶唑-3-羧酸甲酯已被用于合成具有强效抗结核 (TB) 活性的脲基/硫脲基衍生物。 这些衍生物对结核分枝杆菌 H37Rv 表现出亚 µg/mL 的活性,表明了 TB 治疗的一种很有希望的新型化学型 .

药物发现

异恶唑骨架,例如那些源自 5-(邻甲苯基)异恶唑-3-羧酸甲酯的骨架,是药物发现研究中的重要部分。 它们已被整合到具有多种生物活性的各种药物中,包括抗癌药、HDAC 抑制剂、抗氧化剂、抗菌剂和抗微生物剂 .

药效基团的合成

该化合物在药效基团的合成中用作中间体。 例如,它可以环化生成其他异恶唑衍生物,然后可以进一步反应产生碳酰肼等化合物,这些化合物具有潜在的药理学应用 .

化学合成中的选择性

5-(邻甲苯基)异恶唑-3-羧酸甲酯可用于化学合成中选择性是关键的情况。 该化合物的结构允许选择性转化,这是合成具有所需特性的异恶唑的重要方面 .

抗 TB 效力的优化

发现异恶唑环上的间位/对位卤素部分和邻位甲氧基的存在对于增强抗 TB 效力是最佳的。 这表明 5-(邻甲苯基)异恶唑-3-羧酸甲酯可以被修饰以提高其作为抗 TB 剂的功效 .

杂环药效基团开发

作为一种杂环化合物,5-(邻甲苯基)异恶唑-3-羧酸甲酯由于其多功能的化学结构,有助于开发可用于设计针对各种疾病的药物的新药效基团 .

作用机制

Target of Action

The primary target of 5-o-Tolyl-isoxazole-3-carboxylic acid methyl ester, also known as Methyl 5-(o-Tolyl)isoxazole-3-carboxylate, is Mycobacterium tuberculosis (Mtb), the causative agent of Tuberculosis (TB) .

Mode of Action

The compound interacts with Mtb by inhibiting its growth and proliferation It is known that the compound’s efficacy is enhanced when it contains halogen substituents .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the growth and proliferation of Mtb . The compound interferes with these pathways, leading to the inhibition of Mtb growth. The exact biochemical pathways and their downstream effects are still under investigation.

Pharmacokinetics

The compound’s potent in vitro activity against mtb suggests that it may have favorable bioavailability

Result of Action

The result of the compound’s action is the inhibition of Mtb growth, making it a promising anti-TB agent . It has shown potent in vitro activity against both DS and DR Mtb . Moreover, cell viability tests against Vero cells have shown that these compounds are devoid of significant toxicity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain substituents, such as halogens, can enhance the compound’s anti-TB activity . .

安全和危害

未来方向

The future directions for “5-o-Tolyl-isoxazole-3-carboxylic acid methyl ester” could involve its use in the development of new chemotherapeutics active against drug-resistant Mycobacterium tuberculosis . The compound has shown potential as an anti-TB agent, with some derivatives displaying potent in vitro activity not only against drug-susceptible Mtb H37Rv but also against drug-resistant Mtb .

属性

IUPAC Name |

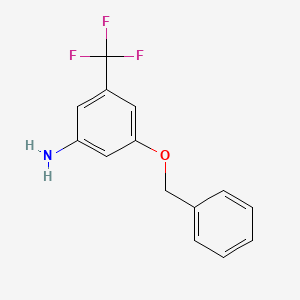

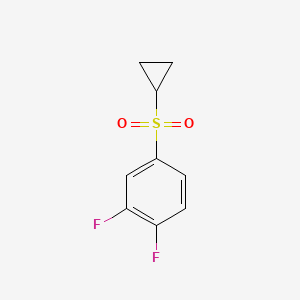

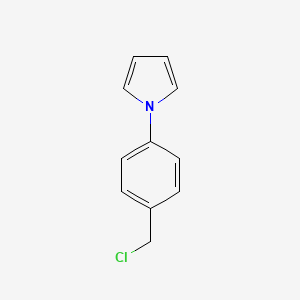

methyl 5-(2-methylphenyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-8-5-3-4-6-9(8)11-7-10(13-16-11)12(14)15-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJGSQUNSSLUFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=NO2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylate](/img/structure/B1404294.png)

![1-(1H-pyrazolo[4,3-b]pyridin-6-yl)ethanone](/img/structure/B1404304.png)